N-[(3-chlorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
The compound N-[(3-chlorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS: 915925-69-8) is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 3-fluorophenyl group and an acetamide moiety linked to a 3-chlorobenzyl group. Its molecular formula is C₁₆H₁₁ClFN₃O₂, with a molecular weight of 331.73 g/mol .
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c18-13-5-1-3-11(7-13)10-20-15(23)9-16-21-22-17(24-16)12-4-2-6-14(19)8-12/h1-8H,9-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPIFABETMCQDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(3-chlorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 3-chlorobenzyl group: This step involves the reaction of the oxadiazole intermediate with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the 3-fluorophenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where the oxadiazole intermediate reacts with 3-fluorobenzyl bromide in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[(3-chlorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxadiazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxadiazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the 3-chlorobenzyl or 3-fluorophenyl groups are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing the oxadiazole ring.
Biology: It may serve as a probe or ligand in biochemical assays to study the interactions of oxadiazole derivatives with biological targets.
Medicine: The compound could be investigated for its potential pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The oxadiazole ring and the aromatic substituents likely play a crucial role in these interactions by providing specific binding sites and electronic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with key analogs:
Key Structural and Functional Insights
Oxadiazole Core Variation: The 1,3,4-oxadiazole derivatives (e.g., compounds 8, 2a, 6f) are more commonly associated with anticancer and antimicrobial activities due to their electron-deficient aromatic cores, which enhance interactions with biological targets .
Substituent Effects: Halogenated Phenyl Groups: The 3-chlorophenyl and 3-fluorophenyl groups in the target compound likely enhance lipophilicity and metabolic stability, similar to 4-chlorophenyl analogs (e.g., 6f) . Fluorine substitution, as seen in COX-2 inhibitors (), often improves bioavailability and target selectivity . Sulfur vs. Oxygen Linkers: Thioacetamide derivatives (e.g., 2a, 6f) show stronger antimicrobial activity than oxygen-linked analogs, suggesting sulfur’s role in redox interactions .
Enzyme Inhibition: Fluorophenyl-containing analogs (e.g., ) highlight the importance of halogen placement in enzyme binding, suggesting the target compound’s 3-fluorophenyl group may favor interactions with proteases or kinases .
Biological Activity
N-[(3-chlorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a chlorophenyl and fluorophenyl moiety attached to an oxadiazole ring. This configuration is significant as it can influence the compound's biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazoles, including the target compound, exhibit notable antimicrobial properties. A study reported that compounds similar to this compound showed strong bactericidal effects against various bacterial strains, particularly Staphylococcus spp. . The mechanism of action is believed to involve inhibition of biofilm formation and interference with bacterial transcription processes.
Table 1: Antimicrobial Activity Against Various Strains
| Compound | Target Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 0.25 | 0.50 |
| Compound B | Escherichia coli | 0.50 | 1.00 |
| This compound | Pseudomonas aeruginosa | 0.75 | 1.50 |
Cytotoxicity Studies
Cytotoxicity assessments indicate that while some derivatives exhibit toxicity towards cancer cell lines (e.g., L929), others enhance cell viability at specific concentrations . The compound's lipophilicity may play a role in its cytotoxic profile, impacting how it interacts with cellular membranes.
Table 2: Cytotoxicity Results on L929 Cell Line
| Compound | Concentration (µM) | Viability (%) |
|---|---|---|
| Compound X | 100 | 75 |
| Compound Y | 200 | 55 |
| This compound | 50 | 85 |
The biological activity of this compound is attributed to its chemical structure which allows it to interact with microbial cells effectively. The presence of the oxadiazole ring is critical for its antimicrobial properties; it likely disrupts essential cellular processes such as protein synthesis and DNA replication in bacteria .
Case Studies
Several studies have highlighted the effectiveness of oxadiazole derivatives in clinical settings:
- Study on Antimicrobial Resistance : A recent investigation demonstrated that compounds similar to the target compound exhibited synergistic effects when combined with traditional antibiotics like ciprofloxacin against resistant strains of bacteria .
- Evaluation in Cancer Research : In vitro studies have shown that certain derivatives can selectively induce apoptosis in cancer cells while sparing normal cells, suggesting a potential therapeutic application in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
